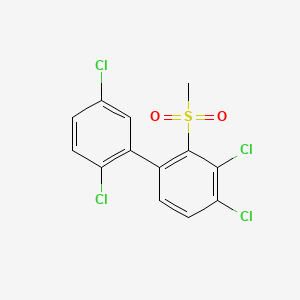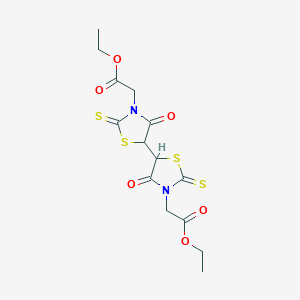![molecular formula C15H13N3O B14342167 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 104431-85-8](/img/structure/B14342167.png)
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The most common synthetic route includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like trimethylsilyl cyanide (TMSCN) and sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridines .
Aplicaciones Científicas De Investigación
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its ability to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its antiplatelet and antihypertensive activities. Additionally, the compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse pharmacological effects .
Comparación Con Compuestos Similares
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
6-phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds also exhibit cardiovascular effects and have been studied for their hypotensive activity.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have shown antiproliferative activity against cancer cell lines.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives: These compounds have demonstrated anticancer activity and EGFR kinase inhibitory properties.
The uniqueness of this compound lies in its specific structure, which allows for a broad range of pharmacological activities and easy functionalization for drug design .
Propiedades
Número CAS |
104431-85-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(4-pyridin-3-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H13N3O/c19-15-8-7-14(17-18-15)12-5-3-11(4-6-12)13-2-1-9-16-10-13/h1-6,9-10H,7-8H2,(H,18,19) |
Clave InChI |
FOSONUIQKLCHNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NN=C1C2=CC=C(C=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


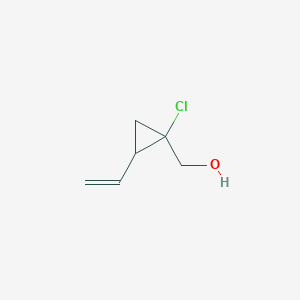
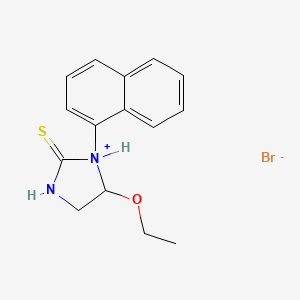
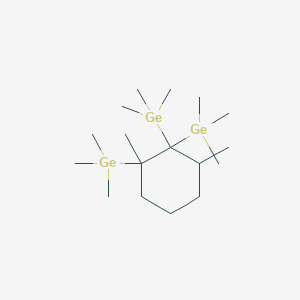
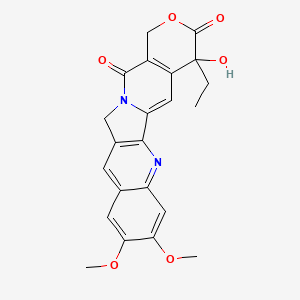
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
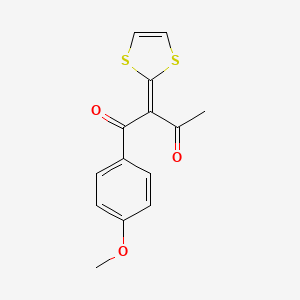
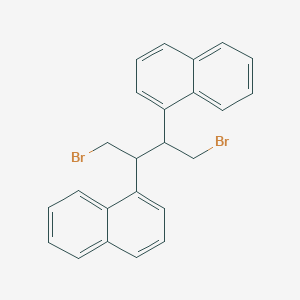
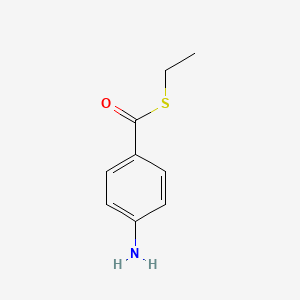


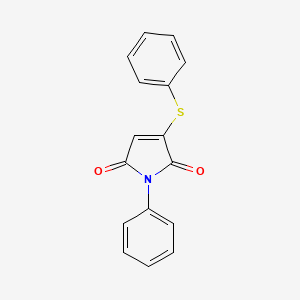
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
